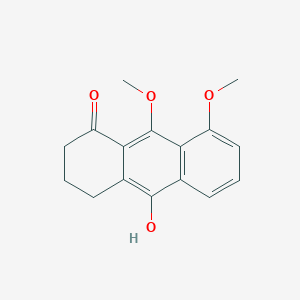
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: Anthracene or a substituted anthracene derivative.
Functional Group Introduction: Hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups.
Reduction: Partial reduction to form the dihydroanthracene structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Further reduction could lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Fully saturated anthracene derivatives.
Substitution Products: Various substituted anthracenes depending on the reagents used.
Aplicaciones Científicas De Investigación
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one may find applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving polycyclic aromatic hydrocarbons.
Medicine: Investigating its pharmacological properties or as a precursor to bioactive compounds.
Industry: Use in the production of dyes, pigments, or organic electronic materials.
Mecanismo De Acción
The mechanism of action would depend on its specific application. For instance:
In Biological Systems: It may interact with enzymes or receptors, influencing biochemical pathways.
In Industrial Applications: It may act as a precursor or intermediate in the synthesis of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound, used in dyes and organic semiconductors.
9,10-Dimethoxyanthracene: A similar compound with methoxy groups at different positions.
1-Hydroxyanthracene: A hydroxylated derivative of anthracene.
Uniqueness
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one is unique due to its specific functional groups and partial reduction, which may confer distinct chemical and physical properties compared to other anthracene derivatives.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Propiedades
Número CAS |
104846-37-9 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
10-hydroxy-8,9-dimethoxy-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C16H16O4/c1-19-12-8-4-6-10-14(12)16(20-2)13-9(15(10)18)5-3-7-11(13)17/h4,6,8,18H,3,5,7H2,1-2H3 |
Clave InChI |
CFMFWOUTYGXVJS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=C3C(=C2O)CCCC3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


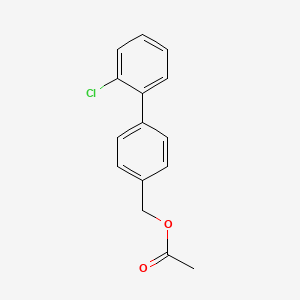
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)

![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
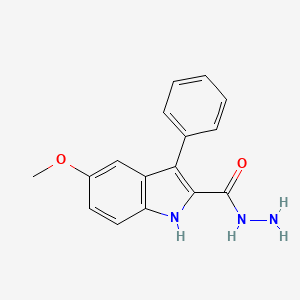
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
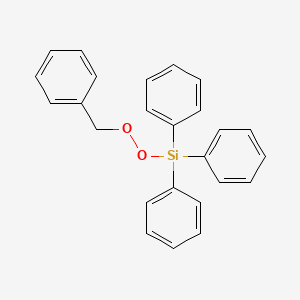
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
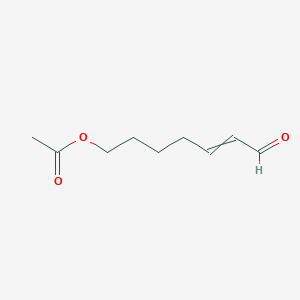
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
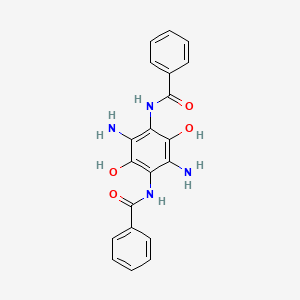
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
